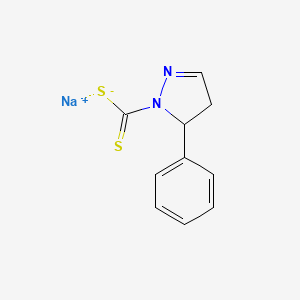![molecular formula C21H19NO4S B4938063 ethyl 2-[(3-methoxybenzoyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4938063.png)
ethyl 2-[(3-methoxybenzoyl)amino]-5-phenyl-3-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(3-methoxybenzoyl)amino]-5-phenyl-3-thiophenecarboxylate, also known as EMT, is a promising compound in the field of medicinal chemistry. This compound belongs to the class of thieno[2,3-d]pyrimidine derivatives and has been extensively studied for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of ethyl 2-[(3-methoxybenzoyl)amino]-5-phenyl-3-thiophenecarboxylate is not fully understood. However, it is believed that ethyl 2-[(3-methoxybenzoyl)amino]-5-phenyl-3-thiophenecarboxylate exerts its anticancer activity by inhibiting the activity of the enzyme, dihydrofolate reductase (DHFR). DHFR is an important enzyme involved in the synthesis of DNA, and its inhibition leads to the inhibition of DNA synthesis and cell proliferation. ethyl 2-[(3-methoxybenzoyl)amino]-5-phenyl-3-thiophenecarboxylate has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. The anti-inflammatory activity of ethyl 2-[(3-methoxybenzoyl)amino]-5-phenyl-3-thiophenecarboxylate is believed to be mediated by the inhibition of NF-κB signaling pathway, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects
ethyl 2-[(3-methoxybenzoyl)amino]-5-phenyl-3-thiophenecarboxylate has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of intracellular reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. ethyl 2-[(3-methoxybenzoyl)amino]-5-phenyl-3-thiophenecarboxylate has also been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation. In animal models, ethyl 2-[(3-methoxybenzoyl)amino]-5-phenyl-3-thiophenecarboxylate has been shown to reduce the size and weight of tumors, and improve survival rates.
Advantages and Limitations for Lab Experiments
Ethyl 2-[(3-methoxybenzoyl)amino]-5-phenyl-3-thiophenecarboxylate has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. ethyl 2-[(3-methoxybenzoyl)amino]-5-phenyl-3-thiophenecarboxylate has also been found to have low toxicity and high selectivity towards cancer cells. However, there are some limitations to the use of ethyl 2-[(3-methoxybenzoyl)amino]-5-phenyl-3-thiophenecarboxylate in lab experiments. Its solubility in water is relatively low, which can make it difficult to administer in vivo. ethyl 2-[(3-methoxybenzoyl)amino]-5-phenyl-3-thiophenecarboxylate also has a short half-life, which can limit its effectiveness in some applications.
Future Directions
For research on ethyl 2-[(3-methoxybenzoyl)amino]-5-phenyl-3-thiophenecarboxylate include the development of new analogs, investigation of combination therapy, and the development of new drug delivery systems.
Synthesis Methods
The synthesis of ethyl 2-[(3-methoxybenzoyl)amino]-5-phenyl-3-thiophenecarboxylate is a multi-step process that involves the reaction of 3-methoxybenzoyl chloride with ethyl 2-amino-5-phenyl-3-thiophenecarboxylate in the presence of a base. The resulting intermediate is then subjected to cyclization with the help of a catalyst to obtain the final product, ethyl 2-[(3-methoxybenzoyl)amino]-5-phenyl-3-thiophenecarboxylate. The purity and yield of ethyl 2-[(3-methoxybenzoyl)amino]-5-phenyl-3-thiophenecarboxylate can be improved by recrystallization and column chromatography.
Scientific Research Applications
Ethyl 2-[(3-methoxybenzoyl)amino]-5-phenyl-3-thiophenecarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and antiviral activities. ethyl 2-[(3-methoxybenzoyl)amino]-5-phenyl-3-thiophenecarboxylate has been found to inhibit the proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to suppress the production of inflammatory cytokines and reduce the severity of inflammation in animal models. ethyl 2-[(3-methoxybenzoyl)amino]-5-phenyl-3-thiophenecarboxylate has also been found to have antiviral activity against influenza A and B viruses.
properties
IUPAC Name |
ethyl 2-[(3-methoxybenzoyl)amino]-5-phenylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4S/c1-3-26-21(24)17-13-18(14-8-5-4-6-9-14)27-20(17)22-19(23)15-10-7-11-16(12-15)25-2/h4-13H,3H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILZBQFAWXELHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(1,3-benzodioxol-4-ylmethyl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B4937985.png)
![5-[4-(diethylamino)benzylidene]-1-(3-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4937991.png)
![N-cyclopropyl-1'-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B4937997.png)


![6-ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4938023.png)
![N-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)acetamide](/img/structure/B4938028.png)
![tert-butyl[2-(4-methylphenoxy)ethyl]amine oxalate](/img/structure/B4938030.png)
![N-[2-(2,4-dichlorophenyl)-1H-benzimidazol-6-yl]propanamide](/img/structure/B4938041.png)



![2-(4-methoxy-3-methylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4938076.png)
![(4-chlorobenzyl)({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)amine](/img/structure/B4938088.png)